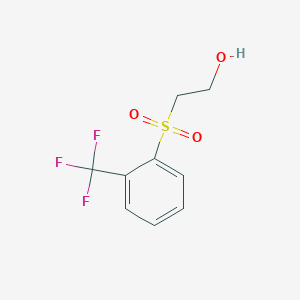

2-Trifluoromethylphenylsulfonylethanol

Description

Contemporary Significance of Organosulfur Chemistry

Organosulfur compounds are integral to numerous scientific disciplines, demonstrating wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The versatility of sulfur, with its capacity to exist in various oxidation states, allows for the formation of a diverse array of functional groups, including thiols, sulfides, sulfoxides, and sulfones. These functionalities are not only pivotal in the structural makeup of many biologically active molecules but also serve as versatile intermediates in organic synthesis. In medicinal chemistry, the presence of a sulfur atom can enhance the pharmacological profile of a drug candidate by influencing its metabolic stability, binding affinity, and pharmacokinetic properties.

Strategic Role of Trifluoromethyl Groups in Organic Chemistry and Molecular Design

The trifluoromethyl (CF3) group has garnered significant attention in molecular design due to its unique electronic properties and steric profile. The high electronegativity of fluorine atoms imparts a strong electron-withdrawing nature to the CF3 group, which can profoundly influence the acidity, basicity, and reactivity of neighboring functional groups. In drug design, the introduction of a trifluoromethyl group can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. mdpi.com Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes, a critical factor for bioavailability. mdpi.com The CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of a molecule's properties to optimize its biological activity. mdpi.com

Architectural Importance of Sulfonylated Alcohols in Synthetic Methodologies

Sulfonylated alcohols, particularly β-hydroxy sulfones, are valuable building blocks in organic synthesis. mdpi.com The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent protons and rendering them susceptible to deprotonation. This feature allows for a variety of subsequent chemical transformations, including alkylations, eliminations, and rearrangements. The hydroxyl group, in turn, can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions. youtube.com This dual functionality makes sulfonylated alcohols versatile synthons for the construction of complex molecular architectures. The synthesis of β-hydroxy sulfones is most commonly achieved through the reduction of the corresponding β-keto sulfones. mdpi.com

Overview of Research Trajectories for Novel Fluorinated Sulfonylated Scaffolds, exemplified by 2-Trifluoromethylphenylsulfonylethanol

The convergence of organosulfur chemistry and fluorine chemistry has led to the development of novel molecular scaffolds with promising applications. The synthesis of fluorinated sulfonylated compounds, such as this compound, represents a strategic approach to combining the beneficial properties of both the sulfonyl and trifluoromethyl groups. While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methodologies.

A plausible synthetic route involves the reaction of a suitable precursor, such as 2-(trifluoromethyl)benzenesulfonyl chloride, with a two-carbon nucleophile that can introduce the ethanol (B145695) moiety. One common method for the formation of β-hydroxy sulfones is the reaction of a sulfonyl chloride with an enolate or a similar carbanion, followed by reduction of the resulting keto group. Alternatively, the direct reaction with ethylene (B1197577) glycol under appropriate conditions could potentially yield the desired product.

The resulting this compound would possess the key structural features of a β-hydroxy sulfone, with the added influence of the trifluoromethyl-substituted aromatic ring. The strong electron-withdrawing nature of the 2-trifluoromethylphenyl group would be expected to enhance the acidity of the α-protons to the sulfonyl group, potentially influencing its reactivity in subsequent synthetic transformations.

Table 1: Physicochemical Properties of a Key Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 | C7H4ClF3O2S | 244.62 | 133-135 (at 14 mmHg) | 1.585 (at 25 °C) |

The exploration of such novel fluorinated sulfonylated scaffolds is a burgeoning area of research. The unique combination of a hydrophilic hydroxyl group and a lipophilic trifluoromethylphenylsulfonyl moiety in a molecule like this compound could lead to interesting applications in materials science and as intermediates for the synthesis of more complex, biologically active compounds. Further research into the synthesis, characterization, and reactivity of this and related compounds is warranted to fully elucidate their potential.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZHFJMSRANBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethylphenylsulfonylethanol

Precursor Synthesis and Functional Group Interconversion Strategies

A common and versatile approach to 2-Trifluoromethylphenylsulfonylethanol involves the initial synthesis of a suitable 2-trifluoromethylphenyl sulfonyl precursor, which is then elaborated to introduce the ethanol (B145695) side chain. This strategy allows for the independent optimization of each key fragment's synthesis.

Synthesis of 2-Trifluoromethylphenyl Sulfonyl Precursors

The generation of the reactive 2-trifluoromethylphenyl sulfonyl intermediate, typically a sulfonyl chloride, is a critical first step. This can be achieved through several reliable methods, starting from commercially available trifluoromethyl-substituted aromatics.

One established route begins with 2-(trifluoromethyl)thiophenol. Oxidation of the thiol group to a sulfonic acid, followed by chlorination, yields the desired 2-(trifluoromethyl)phenylsulfonyl chloride. Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for the initial oxidation, while chlorinating agents like thionyl chloride or oxalyl chloride can then be used to form the sulfonyl chloride.

Alternatively, direct oxidative chlorination of 2-(trifluoromethyl)thiophenol can be accomplished using chlorine gas in the presence of an acidic aqueous medium. This method provides a more direct route to the sulfonyl chloride, though it requires careful handling of the gaseous chlorine.

A summary of representative methods for the synthesis of 2-(trifluoromethyl)phenylsulfonyl chloride is presented in Table 1.

| Starting Material | Reagents | Key Steps | Reported Yield (%) |

| 2-(Trifluoromethyl)thiophenol | 1. H₂O₂ or m-CPBA 2. SOCl₂ or (COCl)₂ | 1. Oxidation to sulfonic acid 2. Chlorination | 75-90 |

| 2-(Trifluoromethyl)thiophenol | Cl₂, H₂O/HCl | Direct oxidative chlorination | 80-95 |

| 2-Bromobenzotrifluoride | 1. Mg, S₈ 2. Cl₂, H₂O | 1. Grignard formation and reaction with sulfur 2. Oxidative chlorination | 60-75 |

Introduction of the Ethanol Moiety

Once the 2-(trifluoromethyl)phenyl sulfonyl precursor is obtained, the ethanol group can be introduced through several nucleophilic substitution or addition reactions.

A straightforward method involves the reaction of 2-(trifluoromethyl)phenylsulfonyl chloride with an excess of ethylene (B1197577) glycol. This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds via a sulfonylation of one of the hydroxyl groups of ethylene glycol to furnish this compound. The use of a large excess of ethylene glycol helps to minimize the formation of the bis-sulfonated diether byproduct.

Another strategy is the reaction of a suitable precursor like 2-(trifluoromethyl)thiophenol with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), under basic conditions to form the corresponding sulfide (B99878), 2-((2-(trifluoromethyl)phenyl)thio)ethanol. Subsequent oxidation of the sulfide to the sulfone using an oxidizing agent like m-CPBA or hydrogen peroxide yields the final product, this compound. This two-step sequence offers good control and generally high yields.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule in fewer steps, often by forming the carbon-sulfur and carbon-oxygen bonds of the ethanol moiety in a more concerted fashion.

Nucleophilic Addition Reactions

A potential direct route involves the Michael addition of a hydroxide (B78521) equivalent to 2-(trifluoromethyl)phenyl vinyl sulfone. The vinyl sulfone precursor can be synthesized from 2-((2-(trifluoromethyl)phenyl)thio)ethanol through oxidation and subsequent elimination. The conjugate addition of hydroxide, generated in situ from a base such as sodium hydroxide in an aqueous medium, to the activated alkene would directly yield this compound. The conditions for this reaction would need to be carefully controlled to prevent polymerization of the vinyl sulfone.

| Precursor | Reagent | Reaction Type | Product |

| 2-(Trifluoromethyl)phenyl vinyl sulfone | NaOH (aq) | Michael Addition | This compound |

Oxidation of Sulfide or Sulfoxide (B87167) Precursors

As mentioned in section 2.1.2, the oxidation of 2-((2-(trifluoromethyl)phenyl)thio)ethanol is a highly effective method. This approach can be considered a direct synthesis of the final sulfonyl compound from its sulfide precursor. The choice of oxidizing agent and reaction conditions allows for a high degree of control. For instance, using one equivalent of an oxidizing agent like m-CPBA at low temperatures can selectively produce the intermediate sulfoxide, while the use of two or more equivalents, often at slightly elevated temperatures, will drive the reaction to the desired sulfone.

The progress of this oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion to the sulfone.

Chemo- and Regioselective Control in this compound Synthesis

Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of this compound, particularly when dealing with multifunctional precursors.

In the synthesis of the 2-(trifluoromethyl)phenyl sulfonyl precursor, regioselectivity is primarily dictated by the starting material. The use of 2-substituted benzotrifluoride (B45747) derivatives ensures the correct placement of the trifluoromethyl group relative to the sulfonyl moiety.

During the introduction of the ethanol moiety via the reaction of 2-(trifluoromethyl)phenylsulfonyl chloride with ethylene glycol, chemoselectivity is a key consideration. To favor the formation of the desired mono-sulfonated product over the di-sulfonated byproduct, a significant excess of ethylene glycol is employed. This statistical control ensures that the sulfonyl chloride is more likely to react with a molecule of ethylene glycol rather than the already formed this compound.

When synthesizing via the sulfide intermediate, the initial Williamson ether-type synthesis between 2-(trifluoromethyl)thiophenol and a 2-haloethanol is highly regioselective, with the thiolate selectively attacking the carbon bearing the halogen. The subsequent oxidation of the sulfide to the sulfone is a chemoselective transformation that does not affect other functional groups present in the molecule under standard conditions.

For the direct synthesis involving the Michael addition to 2-(trifluoromethyl)phenyl vinyl sulfone, regioselectivity is inherently controlled by the electronics of the vinyl sulfone, with the nucleophile exclusively attacking the β-carbon. However, controlling the chemoselectivity to favor the desired 1,4-addition over potential side reactions like polymerization is paramount and can be influenced by factors such as temperature, concentration, and the nature of the base used.

Stereoselective Synthesis of Chiral this compound Analogs

The creation of single-enantiomer chiral compounds is critical in pharmacology, where different enantiomers can exhibit vastly different biological activities. The synthesis of chiral analogs of this compound can be achieved through several sophisticated methods that control the three-dimensional arrangement of atoms.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. rsc.org This approach is highly efficient and atom-economical. For the synthesis of chiral this compound, a primary strategy would be the asymmetric reduction of the corresponding ketone, 2-(trifluoromethylphenylsulfonyl)acetophenone.

Chiral catalysts, such as those based on rhodium (Rh) or copper (Cu), have been successfully employed in asymmetric transformations involving trifluoromethylated compounds. researchgate.net For instance, chiral Rh(II) and Cu(I) catalysts are effective in mediating enantioselective reactions that form new carbon-sulfur bonds with high stereocontrol. researchgate.net Similarly, chiral phase-transfer catalysts derived from cinchona alkaloids have demonstrated high chemo-, regio-, diastereo-, and enantioselectivity in reactions with trifluoromethyl imines. nih.gov These catalytic systems could be adapted for the reduction of the ketone precursor, transferring chirality to the resulting alcohol.

| Catalyst Type | Example Catalyst | Typical Substrate | Achieved Enantiomeric Excess (e.e.) |

| Chiral Rhodium(II) Complex | Rh₂(S-BTPCP)₄ | Diazo compounds and alkenes | Up to 98% |

| Chiral Copper(I) Complex | Cu(I) with Chiral Ligand | Sulfonium ylides | Up to 98% |

| Chiral Phase-Transfer Catalyst | Cinchona Alkaloid Derivative | Trifluoromethyl imines | Up to 99% |

| Chiral Vanadyl Complex | V(O)-salicylidene-t-leucinate | Styrenes | Up to 91% |

This table presents representative data from analogous asymmetric catalytic reactions to illustrate potential efficacy.

The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to a non-chiral substrate. scielo.org.mx This auxiliary then directs a subsequent chemical reaction to occur diastereoselectively, creating a new stereocenter with a predictable configuration. scielo.org.mx After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. scielo.org.mx

For synthesizing chiral this compound, a precursor acid or ketone could be attached to a well-established chiral auxiliary, such as a sulfur-based thiazolidinethione or a sugar-derived alcohol like diacetone-d-glucose. scielo.org.mxnih.gov The resulting adduct provides a stereo-differentiated environment that guides the reduction of the carbonyl group or another bond-forming reaction, leading to a high diastereomeric excess. The final step involves the removal of the auxiliary to release the desired chiral alcohol. This method is known for its reliability and the high degree of stereoselectivity it can provide. scielo.org.mx

| Chiral Auxiliary | Auxiliary Type | Typical Reaction | Diastereomeric Excess (d.e.) |

| Thiazolidinethione | Sulfur-based Heterocycle | Aldol Addition | >95% |

| Oxazolidinone | Nitrogen-based Heterocycle | Alkylation | >98% |

| (1R,2S,5R)-(-)-Menthol | Terpenoid Alcohol | Grignard Addition to Sulfinates | >99% |

| Diacetone-d-glucose | Sugar-derived Alcohol | Sulfinate Ester Formation | High |

This table showcases common chiral auxiliaries and their performance in stereoselective synthesis, indicating their potential applicability.

Biocatalysis utilizes natural catalysts, such as isolated enzymes or whole microorganisms, to perform chemical transformations. These methods are highly valued for their exceptional selectivity (chemo-, regio-, and stereo-) and their operation under mild, environmentally friendly conditions, typically in aqueous media. nih.gov

The stereoselective synthesis of chiral this compound is well-suited for a biocatalytic approach, specifically through the asymmetric reduction of the ketone precursor, 2-(trifluoromethylphenylsulfonyl)acetophenone. Ketoreductase enzymes (KREDs), often sourced from organisms like E. coli or yeast, are highly effective at converting ketones to chiral alcohols with excellent enantiomeric excess. nih.gov Recent advancements have even seen the use of engineered myoglobins to catalyze reactions with high turnover numbers and enantioselectivities. nih.gov This biocatalytic strategy avoids the use of heavy metal catalysts and harsh reagents, aligning perfectly with the principles of green chemistry. nih.gov

| Biocatalyst | Organism/Enzyme Class | Reaction Type | Enantiomeric Excess (e.e.) |

| Engineered E. coli | Whole-cell | Asymmetric Reduction | >99% |

| Engineered Myoglobin | Isolated Enzyme | Carbene Transfer | High |

| Rhodothermus marinus cytochrome c | Isolated Enzyme | Carbene B-H Insertion | Up to 97% |

This table provides examples of biocatalytic systems used for synthesizing chiral molecules, highlighting their potential for producing the target compound.

Green Chemistry Principles in the Development of this compound Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Implementing these principles in the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. sciencedaily.com

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comlibretexts.org The formula for calculating atom economy is:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100. libretexts.org

Reactions with high atom economy, such as addition reactions, are inherently less wasteful as they minimize the formation of by-products. rsc.org In contrast, substitution or elimination reactions often generate significant waste. For the synthesis of this compound, a route designed with high atom economy would be preferable. For example, a direct catalytic addition of a functional group across a double bond would have 100% atom economy, whereas a classical approach like the Wittig reaction often has a very low atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric by-product. rsc.orgmonash.edu

| Reaction Type | Atom Economy | By-product Generation | Green Chemistry Alignment |

| Addition | High (often 100%) | Minimal to None | Excellent |

| Rearrangement | High (100%) | None | Excellent |

| Substitution | Medium to Low | Stoichiometric by-products | Moderate |

| Elimination | Low | Stoichiometric by-products | Poor |

| Wittig Reaction | Very Low | High (e.g., Triphenylphosphine oxide) | Poor |

This table compares the inherent atom economy of different reaction types relevant to organic synthesis.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be toxic, flammable, and environmentally harmful. Green chemistry encourages the use of benign alternatives. nih.gov

Aqueous Media: Water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov Biocatalytic transformations, as described in section 2.4.3, are prime examples of reactions that proceed efficiently in water.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution and exposure risks. ILs can also act as both solvent and catalyst, and their properties can be tuned by modifying their cation and anion structures.

Supercritical Fluids (SCFs): A supercritical fluid, such as CO₂, is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by reducing pressure, simplifying product purification and eliminating solvent waste.

Developing synthetic routes for this compound in these benign solvent systems would significantly reduce the environmental footprint of its production.

Catalytic Approaches versus Stoichiometric Reagents

The synthesis of β-hydroxysulfones, such as this compound, can be broadly categorized into two main strategies: those employing catalytic amounts of a reagent to facilitate the transformation and those that require stoichiometric quantities of a reagent. researchgate.net The choice between these approaches often involves a trade-off between efficiency, cost, and environmental impact. acsgcipr.orgresearchgate.net

Catalytic methods represent a more modern and sustainable approach to chemical synthesis. bohrium.comnih.gov One of the primary advantages of catalysis is the significant reduction in waste generation. researchgate.netacsgcipr.orgresearchgate.net Since only a small amount of the catalyst is required to convert a large amount of starting material, the atom economy of the reaction is generally higher compared to stoichiometric reactions. acsgcipr.orgresearchgate.net For the synthesis of chiral β-hydroxysulfones, highly efficient catalytic systems have been developed. For instance, the asymmetric hydrogenation of β-keto sulfones using an Iridium/f-Amphol catalyst has demonstrated the ability to produce chiral β-hydroxy sulfones with excellent conversions and enantiomeric excess, even at very low catalyst loadings (as low as 0.005 mol%). rsc.org Other catalytic methods include visible-light-mediated synthesis, which can offer environmentally benign reaction conditions. rsc.org

Catalytic processes often operate under milder reaction conditions, which can lead to improved selectivity and reduced energy consumption. researchgate.netacsgcipr.org The ability to recycle the catalyst, particularly in the case of heterogeneous catalysts, further enhances the economic and environmental viability of these methods. acsgcipr.orgorganic-chemistry.org

In contrast, stoichiometric reagents are consumed in the reaction and are required in at least an equimolar amount to the starting material. acsgcipr.org A common stoichiometric approach for the synthesis of β-hydroxysulfones is the reduction of the corresponding β-keto sulfones. mdpi.com Reagents such as alkyl aluminum compounds have been effectively used for this transformation. mdpi.com While often providing high yields, these methods generate a significant amount of waste, as the reagent is converted into byproducts that must be separated and disposed of. researchgate.net

The use of stoichiometric reagents can also present challenges in terms of handling and safety, particularly with highly reactive substances. However, stoichiometric reactions are often well-established, predictable, and may not require the extensive optimization sometimes needed for catalytic systems. For certain applications where cost and simplicity are the primary drivers, stoichiometric methods can still be a viable option.

The following table provides a comparative overview of catalytic versus stoichiometric approaches for the synthesis of β-hydroxysulfones, a class of compounds that includes this compound.

| Feature | Catalytic Approaches | Stoichiometric Reagents |

| Reagent Quantity | Sub-stoichiometric amounts | At least stoichiometric amounts |

| Atom Economy | Generally high | Generally low |

| Waste Generation | Minimized | Significant |

| Reaction Conditions | Often milder | Can be harsh |

| Selectivity | Can be highly selective | May require protecting groups |

| Catalyst/Reagent Cost | Catalyst can be expensive but is recyclable | Reagents can be less expensive per mole, but large quantities are needed |

| Process Development | May require significant optimization | Often straightforward and well-established |

| Environmental Impact | Lower | Higher |

Energy Efficiency Considerations in Synthesis

Catalytic reactions, by their nature, often lead to more energy-efficient processes. researchgate.net Catalysts function by lowering the activation energy of a reaction, which can allow the process to be conducted at lower temperatures and pressures. researchgate.netrsc.org This reduction in reaction severity directly translates to lower energy input for heating, cooling, and pressure generation. For example, visible-light-mediated syntheses can proceed at ambient temperature, harnessing light as the energy source, thereby significantly reducing the thermal energy demand. rsc.org Furthermore, the high efficiency and selectivity of many catalytic systems can shorten reaction times, leading to increased throughput and reduced energy consumption per unit of product. acsgcipr.org

Stoichiometric reactions, on the other hand, may require more significant energy inputs. For instance, some reductions of β-keto sulfones might need cryogenic conditions for improved selectivity or elevated temperatures to drive the reaction to completion, both of which are energy-intensive. The workup procedures for stoichiometric reactions can also be more complex due to the need to remove large quantities of byproducts, which may involve energy-intensive separation techniques like distillation or chromatography.

Another important metric is Process Mass Intensity (PMI) , which considers the total mass of all materials (reactants, reagents, solvents, process water) used to produce a certain mass of the final product. Catalytic processes, with their lower consumption of reagents and often milder conditions that may allow for the use of less solvent, generally exhibit a more favorable PMI.

The table below summarizes key energy efficiency considerations for catalytic versus stoichiometric synthesis routes.

| Consideration | Catalytic Approaches | Stoichiometric Reagents |

| Reaction Temperature | Often lower due to reduced activation energy | May require higher temperatures or cryogenic conditions |

| Reaction Time | Can be shorter due to higher reaction rates | Can be longer |

| Workup and Purification | Often simpler, leading to less energy-intensive separations | Can be complex, requiring energy-intensive purification |

| E-Factor | Generally lower | Generally higher |

| Process Mass Intensity (PMI) | Generally lower | Generally higher |

| Overall Energy Consumption | Typically lower | Typically higher |

Reactivity and Mechanistic Investigations of 2 Trifluoromethylphenylsulfonylethanol

Chemical Transformations Involving the Hydroxyl Functionality

The hydroxyl group in 2-Trifluoromethylphenylsulfonylethanol serves as a primary site for a range of chemical modifications, including esterification, etherification, oxidation, and elimination reactions. The reactivity of this primary alcohol is significantly modulated by the strong electron-withdrawing nature of the 2-trifluoromethylphenylsulfonyl group, which can affect reaction rates and mechanisms compared to simple alkanols.

Esterification Reactions and Derivatives

The conversion of alcohols to esters is a fundamental reaction in organic synthesis. For this compound, esterification can be achieved through various methods, most commonly via reaction with carboxylic acids or their more reactive derivatives like acyl chlorides and acid anhydrides.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed. masterorganicchemistry.com

For instance, the reaction of a primary alcohol with a carboxylic acid under acidic conditions proceeds through protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the corresponding ester. masterorganicchemistry.com

A more reactive approach involves the use of acid anhydrides. For example, the reaction with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or a Lewis acid can afford the corresponding acetate (B1210297) ester. The reaction of formic acid/acetic anhydride mixtures with alcohols has been shown to produce both formates and acetates, with the product distribution being influenced by the alcohol's structure and the reaction conditions.

| Reactant | Reagent | Catalyst/Conditions | Product | Yield |

| R-OH | R'-COOH | Acid (e.g., H₂SO₄), Heat | R-O-C(=O)-R' | Variable (equilibrium) |

| R-OH | (R'CO)₂O | Base (e.g., Pyridine) or Lewis Acid | R-O-C(=O)-R' | High |

| R-OH | R'COCl | Base (e.g., Pyridine) | R-O-C(=O)-R' | High |

Note: This table represents general esterification reactions of primary alcohols and the yields are typical for these reaction types.

Etherification Reactions

Etherification of this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.org

The first step is the formation of the alkoxide by treating the alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.comyoutube.com The resulting alkoxide of this compound can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the corresponding ether. wikipedia.org Due to the S(_N)2 mechanism, this method is most effective with methyl and primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com

The general conditions for Williamson ether synthesis often involve the use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com

| Alcohol | Base | Alkyl Halide | Solvent | Product |

| R-OH | NaH | CH₃I | THF | R-O-CH₃ |

| R-OH | KH | CH₃CH₂Br | DMF | R-O-CH₂CH₃ |

Note: This table illustrates typical conditions for the Williamson ether synthesis with primary alcohols.

Oxidation Pathways to Aldehydes, Carboxylic Acids, and Ketones

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Tertiary alcohols are resistant to oxidation under standard conditions. libretexts.org

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, is a well-established method for the conversion of primary alcohols to aldehydes under mild, metal-free conditions. wikipedia.orgorganic-chemistry.orgbyjus.com This method is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide intermediate, which undergoes an intramolecular elimination to form the aldehyde, dimethyl sulfide (B99878), and carbon monoxide and dioxide. wikipedia.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide, CrO₃, in aqueous sulfuric acid, also known as the Jones reagent), will typically oxidize a primary alcohol directly to a carboxylic acid. byjus.com These oxidations often proceed through an aldehyde intermediate which is then further oxidized in the reaction mixture. wikipedia.org

| Starting Material | Oxidizing Agent(s) | Product |

| Primary Alcohol | DMSO, (COCl)₂, Et₃N (Swern) | Aldehyde |

| Primary Alcohol | CrO₃, H₂SO₄, H₂O (Jones) | Carboxylic Acid |

| Primary Alcohol | KMnO₄, H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid |

Note: This table summarizes common oxidation reactions for primary alcohols.

Elimination Reactions and Alkene Formation

The dehydration of this compound, an elimination reaction, can lead to the formation of 2-(trifluoromethylphenyl)vinyl sulfone. This transformation typically requires acid catalysis to protonate the hydroxyl group, converting it into a good leaving group (water). msu.eduscripps.edu The strong electron-withdrawing effect of the 2-trifluoromethylphenylsulfonyl group is expected to facilitate this elimination process.

The mechanism of acid-catalyzed dehydration can proceed through either an E1 or E2 pathway, depending on the substrate and reaction conditions. byjus.com For a primary alcohol like this compound, an E2 mechanism is more likely under forcing conditions, involving the concerted removal of a proton from the adjacent carbon and the departure of the water molecule. An E1 mechanism, which involves the formation of a carbocation intermediate, is less favored for primary alcohols. scripps.edu The presence of the strongly deactivating sulfonyl group would further destabilize a primary carbocation at the adjacent carbon.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be eliminated under basic conditions to afford the alkene. msu.edu

Reactivity of the Sulfonyl Group

The sulfonyl group in this compound is generally stable. However, the sulfur atom can be susceptible to nucleophilic attack under certain conditions, leading to displacement of the phenylsulfonyl group.

Nucleophilic Displacements at Sulfur

Nucleophilic substitution at the sulfur atom of a sulfonyl group is a known process, particularly for sulfonyl halides. researchgate.net In the case of aryl alkyl sulfones, the phenylsulfonyl group can act as a leaving group in the presence of strong nucleophiles. The feasibility of such a displacement depends on the nature of the nucleophile and the reaction conditions.

The reaction would proceed via a nucleophilic attack on the electrophilic sulfur atom. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring would increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted phenylsulfonyl group. However, the carbon-sulfur bond in aryl sulfones is generally strong, and forcing conditions may be required to effect such a substitution. These reactions often proceed through a concerted S(_N)2-type mechanism at the sulfur atom. nih.gov

Reductions to Sulfides

The reduction of the sulfonyl group in 2-(trifluoromethylphenylsulfonyl)ethanol to the corresponding sulfide, 2-(trifluoromethylphenylthio)ethanol, represents a significant transformation of the molecule's core structure. Sulfones are generally stable and resistant to reduction due to the high oxidation state of the sulfur atom. Consequently, this conversion requires potent reducing agents.

Common reagents employed for the reduction of sulfones to sulfides include lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL-H), and other strong hydride donors. The reaction mechanism typically involves nucleophilic attack by a hydride ion on the electrophilic sulfur center, followed by a series of steps that ultimately lead to the cleavage of the sulfur-oxygen bonds and the formation of the sulfide.

The general transformation can be represented as: Ar-SO₂-R → Ar-S-R

For 2-(trifluoromethylphenylsulfonyl)ethanol, the reaction would proceed as follows:

CF₃-C₆H₄-SO₂CH₂CH₂OH + Reducing Agent → CF₃-C₆H₄-SCH₂CH₂OH

The choice of reducing agent and reaction conditions is critical to achieve high yields while avoiding side reactions, such as the reduction of the trifluoromethyl group or cleavage of the carbon-sulfur bond. Research into sulfone reductions has identified several effective methodologies, as summarized in the table below.

| Reagent | Typical Conditions | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | A powerful, non-selective reducing agent. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or hexane, low temperature | Can offer better selectivity compared to LiAlH₄. |

| Samarium(II) Iodide (SmI₂) | THF, often with a proton source | A single-electron transfer reagent, useful for specific substrates. |

| Trichlorosilane (HSiCl₃) | With a tertiary amine or phosphine (B1218219) catalyst | A milder alternative for certain sulfone reductions. |

The presence of the hydroxyl group in the ethanol (B145695) moiety and the trifluoromethyl group on the phenyl ring may influence the reactivity and choice of reagent. These functional groups must be compatible with the strong reducing conditions required for the sulfone-to-sulfide conversion.

α-Carbon Acidity and Carbanion Chemistry

The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) in 2-(trifluoromethylphenylsulfonyl)ethanol exhibit significant acidity. This enhanced acidity is primarily due to the powerful electron-withdrawing nature of the sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base, a carbanion. libretexts.orglibretexts.org

The stabilization occurs through two main effects:

Inductive Effect: The electronegative oxygen atoms of the sulfonyl group pull electron density away from the α-carbon, polarizing the C-H bond and facilitating proton abstraction.

Resonance Effect: The lone pair of the carbanion can be delocalized onto the oxygen atoms of the sulfonyl group through the participation of sulfur's d-orbitals, creating resonance structures that distribute the negative charge. libretexts.org

The trifluoromethyl (-CF₃) group on the phenyl ring further increases the acidity of the α-proton through its potent negative inductive effect (-I), which is transmitted through the aromatic system and the sulfonyl bridge. nih.gov

The pKa value for α-hydrogens in typical β-hydroxysulfones is significantly lower than that of simple alkanes, making them accessible for deprotonation by common bases like alkoxides or hydroxides. libretexts.orglibretexts.org

| Compound Type | Functional Group | Approximate pKa |

| Alkane | R-CH₃ | ~50 |

| Ketone | R-C(O)-CH₃ | ~19-21 libretexts.org |

| Ester | R-C(O)O-CH₃ | ~23-25 libretexts.org |

| Sulfone | R-SO₂-CH₃ | ~25-30 |

| β-Diketone | R-C(O)-CH₂-C(O)-R | ~9 youtube.com |

Once formed, the carbanion of 2-(trifluoromethylphenylsulfonyl)ethanol is a potent nucleophile. It can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol-type condensations, making it a valuable intermediate in organic synthesis.

Reactivity of the Trifluoromethylphenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The aromatic ring of 2-(trifluoromethylphenylsulfonyl)ethanol is strongly deactivated towards electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org This deactivation is a consequence of the two powerful electron-withdrawing groups attached to the ring: the trifluoromethyl group (-CF₃) and the sulfonylethanol group (-SO₂CH₂CH₂OH). vaia.comwikipedia.org

Both substituents reduce the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles like nitronium ions (NO₂⁺) or acylium ions (RCO⁺). wikipedia.orgtotal-synthesis.com Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are typically required to effect substitution.

Both the -CF₃ group and the -SO₂R group are meta-directors. vaia.comwikipedia.orgorganicchemistrytutor.com They direct incoming electrophiles to the positions meta to themselves. This is because the deactivating inductive effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and most favorable sites for attack. youtube.comlibretexts.org The resonance structures of the carbocation intermediate (the Wheland intermediate) formed during the reaction show that attack at the ortho or para position would place a destabilizing positive charge adjacent to the positively polarized carbon of the electron-withdrawing group. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comsemanticscholar.org This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur on the trifluoromethylphenyl moiety of this molecule, a suitable leaving group (such as a halide) would need to be present on the ring, typically positioned ortho or para to one of the electron-withdrawing groups. masterorganicchemistry.comnih.gov

The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is greatly enhanced by the presence of electron-withdrawing groups like -CF₃ and -SO₂R, which delocalize the negative charge. masterorganicchemistry.com

For example, if a chlorine atom were present at the para position relative to the trifluoromethyl group, the molecule could react with a nucleophile (e.g., methoxide, CH₃O⁻) as follows:

Cl-C₆H₃(CF₃)-SO₂CH₂CH₂OH + CH₃O⁻ → CH₃O-C₆H₃(CF₃)-SO₂CH₂CH₂OH + Cl⁻

The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the identity of the leaving group. youtube.com

Influence of the Trifluoromethyl Substituent on Aromatic Reactivity and Orientation

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the phenyl ring. nih.gov Its properties are dominated by the high electronegativity of the three fluorine atoms.

Reactivity: The -CF₃ group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic attack primarily through a strong negative inductive effect (-I). vaia.comwikipedia.org This effect withdraws electron density from the entire ring system, making it significantly less reactive than benzene. wikipedia.orgyoutube.com

Orientation: The -CF₃ group is a meta-director in electrophilic aromatic substitution. vaia.comyoutube.com Because it lacks non-bonding electrons, it cannot participate in resonance donation (+M effect) to stabilize the carbocation intermediate. The deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the point of preferential attack for an incoming electrophile. vaia.comlibretexts.org

The table below summarizes the effects of various substituents on electrophilic aromatic substitution.

| Substituent Group | Example | Effect on Reactivity | Directing Influence |

| Strongly Activating | -OH, -NH₂ | Activating | Ortho, Para organicchemistrytutor.com |

| Weakly Activating | -CH₃, -R | Activating | Ortho, Para organicchemistrytutor.com |

| Weakly Deactivating | -F, -Cl, -Br | Deactivating | Ortho, Para organicchemistrytutor.com |

| Moderately Deactivating | -C(O)R | Deactivating | Meta libretexts.org |

| Strongly Deactivating | -CF₃, -NO₂, -SO₃H | Deactivating | Meta vaia.comlibretexts.org |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving 2-(trifluoromethylphenylsulfonyl)ethanol is crucial for predicting its chemical behavior and designing synthetic routes.

Mechanism of α-Deprotonation and Carbanion Formation: The formation of the carbanion at the α-carbon proceeds via a simple acid-base reaction. A base (B:) abstracts the acidic proton, and the resulting electron pair is delocalized into the sulfonyl group.

CF₃-C₆H₄-SO₂-CH₂-CH₂OH + B: ⇌ [CF₃-C₆H₄-SO₂-C⁻H-CH₂OH ↔ CF₃-C₆H₄-S(O⁻)=CH-CH₂OH] + BH⁺

The equilibrium of this reaction depends on the strength of the base used and the pKa of the α-proton. The resulting resonance-stabilized carbanion can then act as a nucleophile in subsequent reactions.

Mechanism of Electrophilic Aromatic Substitution (Meta-Attack): When the aromatic ring is subjected to electrophilic attack (by an electrophile E⁺), the reaction proceeds via a cationic intermediate. The attack at the meta position is favored because it avoids placing the positive charge of the intermediate directly adjacent to the carbon bearing the electron-withdrawing -CF₃ or -SO₂R group.

The formation of the sigma complex (Wheland intermediate) for meta-attack allows the positive charge to be delocalized over three carbon atoms, none of which are directly bonded to the substituent-bearing carbon. This results in a more stable intermediate compared to ortho or para attack, leading to the formation of the meta-substituted product as the major isomer. youtube.comlibretexts.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves two key steps. First, a nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG), forming a negatively charged Meisenheimer complex. This step is typically the rate-determining step. The negative charge in this intermediate is stabilized by resonance delocalization, particularly onto the electron-withdrawing groups at the ortho and para positions.

In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. The requirement for strong electron-withdrawing groups is critical for stabilizing the high-energy Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.comnih.gov

Identification of Reaction Intermediates (e.g., carbocations, carbanions, radicals)

There are no available studies in the scientific literature that identify or characterize the reaction intermediates formed during chemical transformations of this compound. Research dedicated to the trapping, spectroscopic observation (e.g., NMR, ESR), or computational modeling of potential carbocationic, carbanionic, or radical intermediates involved in its reactions has not been published.

Determination of Rate-Limiting Steps and Transition States

Specific kinetic studies to determine the rate-limiting steps and characterize the transition states in reactions involving this compound have not been reported. The scientific literature lacks data from kinetic experiments, computational transition state analysis, or substituent effect studies (e.g., Hammett plots) that would elucidate the slowest step in a potential reaction sequence for this compound.

Kinetic Isotope Effect Studies

No kinetic isotope effect (KIE) studies for reactions of this compound are documented in the peer-reviewed literature. As a result, there is no experimental data on how isotopic substitution at specific positions within the molecule affects its reaction rates. Such studies, which are crucial for probing reaction mechanisms and transition state structures, have not been conducted or published for this specific compound.

Due to the absence of research data, no data tables can be generated.

Synthesis and Exploration of Structural Derivatives and Analogs of 2 Trifluoromethylphenylsulfonylethanol

Phenyl Ring Modifications and Heteroaromatic Replacements

Modifications to the phenyl ring are a primary strategy for exploring the chemical space around the 2-trifluoromethylphenylsulfonylethanol core. These changes can significantly impact the molecule's electronic properties, conformation, and potential intermolecular interactions.

The synthesis of these isomers typically involves the reaction of the corresponding trifluoromethyl-substituted benzenesulfonyl chloride with ethylene (B1197577) glycol or a protected equivalent. The starting thiophenols or benzenesulfonyl chlorides with the desired substitution pattern are key precursors.

2-(Trifluoromethyl)phenylsulfonylethanol: The ortho-isomer, with the bulky and electron-withdrawing -CF₃ and -SO₂CH₂CH₂OH groups in adjacent positions, is subject to significant steric hindrance. This can influence the conformation of the side chain relative to the ring and may affect intermolecular interactions in the solid state.

3-(Trifluoromethyl)phenylsulfonylethanol: In the meta-isomer, the steric clash between the two substituents is minimized. The strong inductive-withdrawing effect of the -CF₃ group at the meta position can significantly influence the electronic character of the sulfonyl group. nih.gov The synthesis of related compounds, such as 3-(3-trifluoromethylphenyl)propanal, has been explored, indicating the accessibility of meta-substituted precursors. nih.gov

4-(Trifluoromethyl)phenylsulfonylethanol: In the para-isomer, the substituents are positioned opposite each other, leading to the least steric hindrance and a more linear molecular geometry. The electronic effects of the -CF₃ group are transmitted effectively across the ring to the sulfonyl substituent.

The differing electronic environments of these isomers can be observed through techniques like NMR spectroscopy, where the chemical shifts of the aromatic protons are indicative of the electron density on the ring.

Table 1: Positional Isomers of Trifluoromethylphenylsulfonylethanol

| Isomer | IUPAC Name | Relative Position | Key Structural Feature |

|---|---|---|---|

| Ortho | 2-(2-(Trifluoromethyl)phenylsulfonyl)ethan-1-ol | 1,2-substitution | High steric interaction between substituents. |

| Meta | 2-(3-(Trifluoromethyl)phenylsulfonyl)ethan-1-ol | 1,3-substitution | Minimized steric hindrance, strong inductive effect on the sulfonyl group. |

Introducing additional substituents onto the phenyl ring allows for fine-tuning of the electronic properties. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease it. These modifications can alter the reactivity of the ring and the properties of the sulfonyl group.

The synthesis of these derivatives often involves electrophilic aromatic substitution on a trifluoromethylbenzene precursor, followed by conversion to the desired sulfonylethanol. For example, nitration of trifluoromethylbenzene can yield nitro-substituted precursors, which can then be used to synthesize nitro-derivatives or be subsequently reduced to the corresponding amino-derivatives. beilstein-journals.orgnih.gov

Electron-Withdrawing Groups (EWGs): The addition of a second EWG, like a nitro group, to the trifluoromethyl-substituted ring creates a highly electron-deficient aromatic system. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates synthetic routes to highly functionalized, electron-poor aromatic rings. beilstein-journals.orgnih.gov A derivative such as 4-nitro-2-(trifluoromethyl)phenylsulfonylethanol would have its electronic properties significantly modulated by the combined effects of the -CF₃ and -NO₂ groups.

Electron-Donating Groups (EDGs): The introduction of an EDG like a methoxy group (-OCH₃) can counteract the electron-withdrawing nature of the trifluoromethyl and sulfonyl groups to some extent. The synthesis of methoxy-substituted phenazine (B1670421) derivatives highlights methods for incorporating such groups. nih.gov An analog like 4-methoxy-2-(trifluoromethyl)phenylsulfonylethanol would exhibit a different electronic distribution compared to the parent compound. The amino group (-NH₂) is another powerful EDG whose introduction can be achieved by the reduction of a nitro group.

Table 2: Examples of Phenyl Ring Substituted Derivatives

| Substituent | Type | Example Compound Name | Expected Effect on Phenyl Ring |

|---|---|---|---|

| -NO₂ | EWG | 2-(4-Nitro-2-(trifluoromethyl)phenylsulfonyl)ethan-1-ol | Strongly decreased electron density. |

| -NH₂ | EDG | 2-(4-Amino-2-(trifluoromethyl)phenylsulfonyl)ethan-1-ol | Increased electron density. |

| -OCH₃ | EDG | 2-(4-Methoxy-2-(trifluoromethyl)phenylsulfonyl)ethan-1-ol | Moderately increased electron density. |

Replacing the phenyl ring with larger, fused aromatic systems like naphthalene (B1677914) or anthracene (B1667546) significantly increases the molecule's size, surface area, and π-electron system. These modifications can lead to derivatives with substantially different steric and electronic profiles, including altered lipophilicity and potential for π-π stacking interactions.

The synthesis of these analogs would involve starting materials like trifluoromethyl-substituted naphthalene or anthracene sulfonyl chlorides. The synthesis of related structures, such as (R)-(+)-1-(1-naphthyl)ethylamine used in the preparation of Cinacalcet, demonstrates the accessibility of functionalized polycyclic aromatic precursors. nih.gov

Naphthyl Analogs: A derivative such as 2-((4-(Trifluoromethyl)naphthalen-1-yl)sulfonyl)ethan-1-ol incorporates a naphthalene core. The extended π-system of naphthalene would influence the electronic properties of the sulfonyl group.

Anthracenyl and Phenanthrenyl Analogs: Even larger systems like anthracene or phenanthrene (B1679779) can be incorporated. These polycyclic aromatic hydrocarbons (PAHs) would impart significant changes in shape and electronic characteristics to the resulting molecule.

The introduction of these large aromatic systems can dramatically alter the physical properties of the compounds, such as melting point and solubility, due to stronger intermolecular forces like van der Waals interactions and potential π-stacking.

Alterations of the Sulfonylated Ethanol (B145695) Side Chain

The sulfonated ethanol side chain (-SO₂CH₂CH₂OH) provides a second key area for structural modification, allowing for changes in chain length, flexibility, and the nature of the terminal functional group.

Homologation involves systematically increasing the length of the alkyl chain separating the sulfonyl group and the terminal hydroxyl group. This alters the flexibility and spatial relationship between the aromatic core and the terminal functional group.

Propanol Derivative: The synthesis of 3-(2-trifluoromethylphenylsulfonyl)propan-1-ol would involve the reaction of 2-trifluoromethylphenylsulfonyl chloride with 3-chloropropan-1-ol or a related three-carbon synthon. The synthesis of the related 3-(3-trifluoromethylphenyl)propanol is a known process. google.com

Butanol Derivative: Extending the chain further to create 4-(2-trifluoromethylphenylsulfonyl)butan-1-ol provides even greater conformational flexibility. The synthesis of homologues like 4,4,4-trifluoro-1-butanol (B1295206) has been reported, indicating the feasibility of preparing such extended chains. google.comchemicalbook.com

Heterologation, the insertion of a heteroatom (e.g., oxygen or nitrogen) into the spacer, is another strategy to modify the side chain's properties, introducing changes in polarity and hydrogen bonding capacity.

Table 3: Homologated Side-Chain Derivatives

| Alkyl Spacer | Compound Name | Chain Length | Expected Impact |

|---|---|---|---|

| -(CH₂)₂- | 2-(2-(Trifluoromethyl)phenylsulfonyl)ethan-1-ol | 2 carbons | Parent compound. |

| -(CH₂)₃- | 3-(2-(Trifluoromethyl)phenylsulfonyl)propan-1-ol | 3 carbons | Increased flexibility and distance of -OH from the ring. |

Replacing the terminal hydroxyl group (-OH) with other functional groups is a powerful method to create a wide range of derivatives with diverse chemical properties.

Amine Derivatives: The hydroxyl group can be converted to an amino group (-NH₂) to yield 2-(2-trifluoromethylphenylsulfonyl)ethanamine. This can be achieved through a multi-step process, for example, by converting the alcohol to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction. The synthesis of related compounds like 2-(2-trifluoromethylphenoxy)ethylamine illustrates methods for creating such structures. prepchem.com The resulting primary amine can be further functionalized to secondary or tertiary amines, or amides. epo.org

Thiol Derivatives: The corresponding thiol, 2-(2-trifluoromethylphenylsulfonyl)ethanethiol, can be prepared by substituting the hydroxyl group with a thiol or protected thiol equivalent. Thiols introduce a distinct set of chemical properties, including the potential for disulfide bond formation.

Ester and Ether Derivatives: The hydroxyl group can be readily converted into esters or ethers. For example, reaction with an acyl chloride would yield an ester, while reaction with an alkyl halide under basic conditions would produce an ether. These modifications alter the polarity and hydrogen-bonding capabilities of the side chain terminus.

Table 4: Examples of Terminal Functional Group Modifications

| Terminal Group | Class of Compound | Example Compound Name | Key Property Change |

|---|---|---|---|

| -OH | Alcohol | 2-(2-(Trifluoromethyl)phenylsulfonyl)ethan-1-ol | Capable of hydrogen bond donation and acceptance. |

| -NH₂ | Primary Amine | 2-(2-(Trifluoromethyl)phenylsulfonyl)ethanamine | Basic; capable of hydrogen bond donation and acceptance. |

| -SH | Thiol | 2-(2-(Trifluoromethyl)phenylsulfonyl)ethanethiol | Acidic (relative to alcohol); can be oxidized. |

| -OCH₃ | Ether | 1-Methoxy-2-((2-(trifluoromethyl)phenyl)sulfonyl)ethane | Hydrogen bond acceptor only; increased lipophilicity. |

Investigation of Sulfonyl Moiety Analogs

The sulfonyl group in this compound is a key functional group that dictates many of the molecule's chemical and physical properties. By modifying this moiety to its lower oxidation states (sulfoxide and sulfide) or converting it to related functional groups like sulfonamides and sulfinates, it is possible to systematically tune these properties.

The corresponding sulfide (B99878), 2-(2-Trifluoromethylphenylthio)ethanol, can be synthesized via nucleophilic substitution. A common method involves the reaction of 2-(trifluoromethyl)thiophenol with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) under basic conditions. The thiol is deprotonated by a base like sodium hydroxide (B78521) to form a thiolate, which then acts as a nucleophile. khanacademy.org

Controlled oxidation of the synthesized sulfide yields the corresponding sulfoxide (B87167), 1-(2-(ethylsulfinyl)methyl)-2-(trifluoromethyl)benzene. Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this transformation. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone. The introduction of the sulfoxide group introduces a stereocenter at the sulfur atom, leading to the possibility of chiral enantiomers.

The physical and chemical properties of these analogs are expected to differ significantly from the parent sulfone. The sulfide is the least polar of the three, while the sulfoxide is highly polar and hygroscopic, similar to dimethyl sulfoxide (DMSO). nih.gov These changes in polarity affect solubility and chromatographic behavior.

| Compound | Sulfur Oxidation State | Expected Polarity | Key Synthetic Precursor |

|---|---|---|---|

| 2-(2-Trifluoromethylphenylthio)ethanol (Sulfide) | +2 | Low | 2-(Trifluoromethyl)thiophenol |

| 1-(2-(Ethylsulfinyl)methyl)-2-(trifluoromethyl)benzene (Sulfoxide) | +4 | High | 2-(2-Trifluoromethylphenylthio)ethanol |

| This compound (Sulfone) | +6 | Moderate-High | 2-(2-Trifluoromethylphenylthio)ethanol |

Sulfonamides are a critical class of compounds, and their synthesis from sulfonyl chlorides is a well-established method. nih.gov To prepare sulfonamide derivatives of the parent compound, the 2-Trifluoromethylphenylsulfonyl moiety would first need to be in the form of a sulfonyl chloride. This can then be reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary sulfonamide. researchgate.net The resulting N-substituted or unsubstituted 2-(trifluoromethyl)benzenesulfonamide (B167894) derivatives would have significantly different hydrogen bonding capabilities compared to the starting ethanol.

Sulfinate derivatives, on the other hand, represent an intermediate oxidation state between sulfides and sulfones. Sodium sulfinates can act as versatile reagents in organic synthesis. rsc.org The synthesis of a sulfinate derivative would involve the reduction of the corresponding sulfonyl chloride or careful oxidation of the thiol. These sulfinate salts can then be used in various coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds.

The replacement of the ethanol group with a sulfonamide or sulfinate functionality dramatically alters the molecule's potential interactions. Sulfonamides, for instance, are known to be present in many biologically active compounds. researchgate.netontosight.ai

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound and its analogs and their resulting properties is fundamental for predicting their behavior and designing new molecules with desired characteristics.

The chemical reactivity of this compound is largely governed by the interplay between the trifluoromethylphenyl group, the sulfonyl bridge, and the terminal ethanol moiety.

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This deactivates the aromatic ring towards electrophilic substitution and influences the acidity of any protons on the ring.

Sulfonyl Group: The -SO2- group is also strongly electron-withdrawing. Its presence further deactivates the aromatic ring and significantly increases the acidity of the hydroxyl proton on the ethanol moiety compared to a simple alcohol.

Ethanol Moiety: The hydroxyl group can act as a nucleophile, a proton donor, and a leaving group after protonation. The reactivity of this group is modulated by the electronic effects of the rest of the molecule.

Structure-reactivity studies on similar compounds have shown that substituents on the aryl ring can influence the reactivity of reagents, although in some cases, the effect is not pronounced. nih.gov For instance, the oxidation of the sulfide analog to the sulfoxide and then to the sulfone is a clear example of structure-reactivity, where the sulfur center's reactivity towards oxidizing agents is paramount.

Each structural modification to the parent compound imparts a unique spectroscopic signature, which can be used for characterization.

Infrared (IR) Spectroscopy: The sulfonyl group (-SO2-) in the parent compound exhibits characteristic strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The sulfoxide group (-SO-) shows a strong band around 1050 cm⁻¹. The hydroxyl group (-OH) of the ethanol moiety will display a broad absorption band around 3500-3200 cm⁻¹ due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the ethyl chain will appear as multiplets, with their chemical shifts influenced by the adjacent sulfur-containing group and the hydroxyl group. The protons on the aromatic ring will show complex splitting patterns, with chemical shifts influenced by the -CF3 and sulfonyl groups.

¹³C NMR: The carbon atoms will show distinct chemical shifts depending on their electronic environment. The carbon in the -CF3 group will have a characteristic quartet in proton-coupled spectra.

¹⁹F NMR: The three fluorine atoms of the -CF3 group are equivalent and will typically appear as a singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic peak.

| Analog | Key IR Absorption Bands (cm⁻¹) | Diagnostic NMR Signal |

|---|---|---|

| Sulfone | ~1350 & 1150 (S=O stretch), ~3400 (O-H stretch) | ¹⁹F NMR singlet for -CF₃ |

| Sulfoxide | ~1050 (S=O stretch), ~3400 (O-H stretch) | Chiral center at sulfur may lead to diastereotopic protons |

| Sulfide | No S=O stretch, ~3400 (O-H stretch) | Upfield shift of ethyl protons compared to sulfone |

| Sulfonamide | ~1330 & 1160 (S=O stretch), ~3300 (N-H stretch) | N-H proton signal in ¹H NMR |

The flexible ethyl linker in this compound allows for significant conformational freedom. The rotation around the C-C and C-S bonds can lead to various spatial arrangements of the phenyl ring and the hydroxyl group.

The stereochemical influence becomes particularly important in the sulfoxide analog, which is chiral at the sulfur atom. The synthesis of this analog would typically result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers would be necessary to study their individual properties. Furthermore, if any reactions were to occur at the carbon atom bearing the hydroxyl group, a second stereocenter could be introduced, leading to the formation of diastereomers with distinct physical and spectroscopic properties.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Trifluoromethylphenylsulfonylethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For 2-Trifluoromethylphenylsulfonylethanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed insights into the immediate electronic environment of each nucleus and the through-bond scalar couplings to neighboring nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the phenyl ring would appear in the aromatic region (typically δ 7.5-8.0 ppm), exhibiting complex splitting patterns due to proton-proton coupling and additional coupling to the nearby trifluoromethyl group. The two methylene (B1212753) groups of the sulfonylethanol side chain would present as two triplets in the aliphatic region. The methylene group adjacent to the sulfonyl group (-CH₂SO₂) is expected to be further downfield (δ 3.5-4.0 ppm) compared to the methylene group attached to the hydroxyl group (HO-CH₂-) (δ 3.8-4.3 ppm), due to the strong electron-withdrawing effect of the sulfonyl group. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. rsc.org The trifluoromethyl (CF₃) carbon would appear as a quartet due to one-bond coupling with the three fluorine atoms. beilstein-journals.org The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbons directly attached to the sulfonyl and trifluoromethyl groups showing characteristic shifts and further splitting due to coupling with fluorine. rsc.org The two aliphatic carbons of the ethanol (B145695) group would appear at distinct chemical shifts, with the carbon bonded to the sulfonyl group being more deshielded.

¹⁹F NMR: Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. biophysics.orged.ac.uk For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -65 ppm relative to an external standard like CFCl₃. rsc.org The precise chemical shift provides a sensitive probe of the electronic environment of the trifluoromethyl group. biophysics.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.5 - 8.0 | m | - | Aromatic-H |

| ¹H | 3.8 - 4.3 | t | ~6-7 Hz | HO-CH₂ - |

| ¹H | 3.5 - 4.0 | t | ~6-7 Hz | -CH₂ -SO₂ |

| ¹H | Variable | br s | - | OH |

| ¹³C | ~135 | q | ²JCF ≈ 30-35 Hz | C -CF₃ |

| ¹³C | 120-140 | m | - | Aromatic-C |

| ¹³C | ~124 | q | ¹JCF ≈ 270-275 Hz | C F₃ |

| ¹³C | ~58 | t | - | HO-C H₂- |

| ¹³C | ~55 | t | - | -C H₂-SO₂ |

| ¹⁹F | -60 to -65 | s | - | -CF₃ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two methylene groups (HO-CH₂-CH₂-SO₂), confirming the ethanolic fragment. It would also reveal the coupling network among the protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunih.gov This allows for the unambiguous assignment of each carbon atom that bears protons. For the target molecule, HSQC would link the proton signals of the two methylene groups and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comcolumbia.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

Correlations from the aromatic protons to the trifluoromethyl carbon, confirming the position of the CF₃ group on the ring.

Correlations from the methylene protons adjacent to the sulfonyl group (-CH₂-SO₂) to the aromatic carbon attached to the sulfur atom, thus connecting the sulfonylethanol side chain to the phenyl ring.

Correlations within the aromatic ring that help to definitively assign the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show spatial proximity between the protons of the CF₃ group and the ortho-proton on the phenyl ring, further confirming the structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. innovatechlabs.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The resulting spectrum is highly characteristic of the functional groups present. For this compound, the key expected absorption bands are detailed in the table below. The sulfonyl (SO₂) group, in particular, gives rise to very strong and characteristic stretching vibrations. researchgate.net

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₂) | Medium |

| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium |

| 1350 - 1300 | S=O stretch | Sulfonyl (SO₂) | Very Strong |

| 1160 - 1120 | S=O stretch | Sulfonyl (SO₂) | Very Strong |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (CF₃) | Strong |

| 800 - 600 | C-S stretch | Sulfone | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. scispace.com While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring C=C stretching vibrations and the symmetric S=O stretch are expected to be prominent in the Raman spectrum. The C-F bonds within the trifluoromethyl group also produce characteristic bands in the 710-785 cm⁻¹ range. epa.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). This enhancement can be particularly useful for detecting low concentrations of this compound or for studying its interaction with surfaces, providing insights into its molecular orientation and interfacial behavior.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. miamioh.edulibretexts.org Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺˙), which can then undergo a series of fragmentation reactions.

The fragmentation of aryl sulfones often involves the rearrangement of an aryl group from sulfur to oxygen, followed by cleavage. cdnsciencepub.com Key fragmentation pathways for this compound would likely include:

Loss of the ethanol group: Cleavage of the S-CH₂ bond.

Loss of SO₂: A common fragmentation for sulfones, often occurring after an initial rearrangement. aaqr.org

Loss of the trifluoromethyl radical (·CF₃): A characteristic fragmentation for trifluoromethyl-containing aromatic compounds. fluorine1.ru

Cleavage of the phenyl-sulfur bond: Leading to ions corresponding to the phenyl or substituted phenyl cation.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the presence and connectivity of the key functional groups.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 256 | [C₉H₉F₃O₃S]⁺˙ | (Molecular Ion) |

| 225 | [C₉H₈F₃O₂S]⁺˙ | ·OH, H |

| 192 | [C₇H₄F₃O₂S]⁺ | ·CH₂CH₂OH |

| 145 | [C₇H₄F₃]⁺ | ·SO₂CH₂CH₂OH |

| 128 | [C₇H₄O₂S]⁺˙ | ·CF₃, ·CH₂CH₂OH |

| 77 | [C₆H₅]⁺ | ·SO₂(CF₃)CH₂CH₂OH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other potential isobaric species.